molecular formula C11H18N4O2S2 B12264918 4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine

4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B12264918
M. Wt: 302.4 g/mol
InChI Key: RPUXEYLGTHGIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with methanesulfonylpiperazine and methylsulfanyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor, which undergoes substitution reactions to introduce the methanesulfonylpiperazine and methylsulfanyl groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups.

Scientific Research Applications

4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine
  • 2-(4-Methanesulfonylpiperazin-1-yl)-4,6-dimethoxypyrimidine
  • 5-Bromo-4-(4-methanesulfonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-(4-Methanesulfonylpiperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methanesulfonylpiperazine and methylsulfanyl groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H18N4O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C11H18N4O2S2/c1-9-8-10(13-11(12-9)18-2)14-4-6-15(7-5-14)19(3,16)17/h8H,4-7H2,1-3H3

InChI Key

RPUXEYLGTHGIMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.